REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH3:30])[C:17]([O:19][CH2:20][CH2:21][S:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:18]>CN(C)C=O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH:16]([CH3:30])[C:17]([O:19][CH2:20][CH2:21][S:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:18])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
12.1 g
|
Type
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reactant
|
Smiles
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C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCCSCC1=CC=CC=C1)C
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
at room temperature whilst stirring
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated to 90° to 95° C. for one hour
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 60° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further heated to 90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
Then it was extracted with 100 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C(=O)OCCSCC2=CC=CC=C2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |